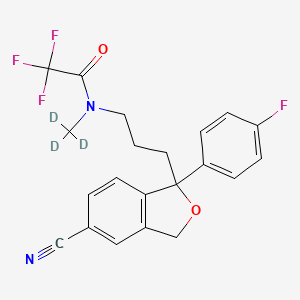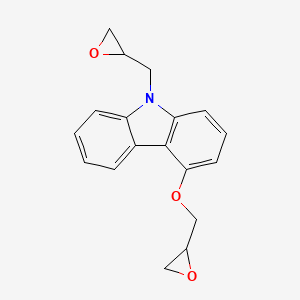
4-(Oxiran-2-ylmethoxy)-9-(oxiran-2-ylmethyl)-9H-carbazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Oxiran-2-ylmethoxy)-9-(oxiran-2-ylmethyl)-9H-carbazole is a complex organic compound characterized by the presence of oxirane (epoxide) groups attached to a carbazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Oxiran-2-ylmethoxy)-9-(oxiran-2-ylmethyl)-9H-carbazole typically involves the reaction of carbazole with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which subsequently undergoes cyclization to form the desired product. The reaction conditions generally include:
Temperature: 60-80°C
Solvent: Dimethylformamide (DMF) or tetrahydrofuran (THF)
Reaction Time: 12-24 hours
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(Oxiran-2-ylmethoxy)-9-(oxiran-2-ylmethyl)-9H-carbazole undergoes various chemical reactions, including:
Oxidation: The epoxide groups can be oxidized to form diols.
Reduction: Reduction of the epoxide groups can yield alcohols.
Substitution: Nucleophilic substitution reactions can occur at the epoxide rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Diols: Formed from oxidation of the epoxide groups.
Alcohols: Resulting from the reduction of the epoxide groups.
Substituted Carbazoles: Produced through nucleophilic substitution reactions.
Scientific Research Applications
4-(Oxiran-2-ylmethoxy)-9-(oxiran-2-ylmethyl)-9H-carbazole has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its reactive epoxide groups.
Mechanism of Action
The mechanism of action of 4-(Oxiran-2-ylmethoxy)-9-(oxiran-2-ylmethyl)-9H-carbazole involves the interaction of its epoxide groups with various molecular targets. The epoxide groups can form covalent bonds with nucleophilic sites on proteins, DNA, or other biomolecules, leading to modifications that can alter their function. This reactivity underlies its potential bioactivity and applications in drug development.
Comparison with Similar Compounds
Similar Compounds
- 4-(Oxiran-2-ylmethoxy)benzyl alcohol
- 4-(Oxiran-2-ylmethoxy)phenol
- 4-(Oxiran-2-ylmethoxy)aniline
Uniqueness
4-(Oxiran-2-ylmethoxy)-9-(oxiran-2-ylmethyl)-9H-carbazole is unique due to the presence of two epoxide groups attached to a carbazole core
Properties
Molecular Formula |
C18H17NO3 |
|---|---|
Molecular Weight |
295.3 g/mol |
IUPAC Name |
4-(oxiran-2-ylmethoxy)-9-(oxiran-2-ylmethyl)carbazole |
InChI |
InChI=1S/C18H17NO3/c1-2-5-15-14(4-1)18-16(19(15)8-12-9-20-12)6-3-7-17(18)22-11-13-10-21-13/h1-7,12-13H,8-11H2 |
InChI Key |
MIZMTYDPTQPLEH-UHFFFAOYSA-N |
Canonical SMILES |
C1C(O1)CN2C3=C(C4=CC=CC=C42)C(=CC=C3)OCC5CO5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


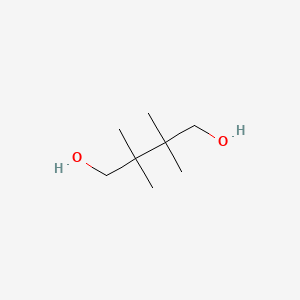
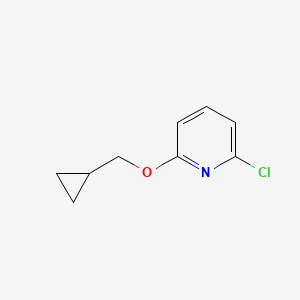



![alpha,alpha-dimethyl-1H-imidazo[4,5-c]quinoline-1-ethanol](/img/structure/B13444816.png)

![methyl (1S,2R,3R,5R)-3-benzoyloxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate;hydrochloride](/img/structure/B13444836.png)
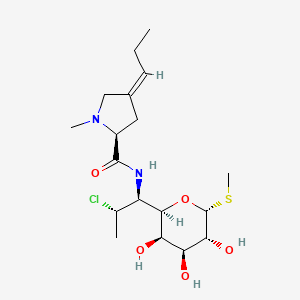
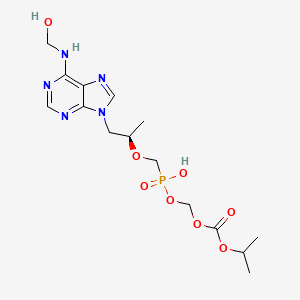
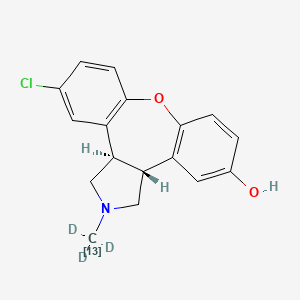
![2-[Methyl(oxan-4-yl)amino]pyridine-3-carboxylic acid](/img/structure/B13444850.png)
